molecular formula C12H12O3S B8304197 Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Cat. No. B8304197
M. Wt: 236.29 g/mol
InChI Key: SSZZXFYMVSXHBF-UHFFFAOYSA-N
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Patent
US08058276B2

Procedure details

To a solution of 4.72 g (20 mMol) 6-methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester in 200 ml CH2Cl2 at −10° C., 40 ml of a 1 M solution of BBr3 in CH2Cl2 are added via syringe during 12 min. The solution is stirred for 3.5 h at −10 to 0° C., then diluted with 600 ml EtOAc and poured into 450 ml of a mixture of sat. NaHCO3 and ice. After 5 min, the aq. layer is separated off and extracted 3× with 120 ml EtOAc. The organic phases are washed with water and brine, dried (Na2SO4) and after addition of SiO2 concentrated. The resulting powder is put on top of a SiO2-column and the title compound eluted with hexan/EtOAc 4:1: m.p.: 128-129° C.; TLC(hexane/EtOAc 4:1): Rf=0.18.
Quantity
4.72 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][C:8]=2[S:9][CH:10]=1)=[O:5])[CH3:2].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:8]=2[S:9][CH:10]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(SC1)C=C(C=C2)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
mixture
Quantity
450 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 3.5 h at −10 to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the aq. layer is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 120 ml EtOAc
WASH
Type
WASH
Details
The organic phases are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
after addition of SiO2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the title compound eluted with hexan/EtOAc 4:1

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C(C)OC(=O)C=1C2=C(SC1)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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